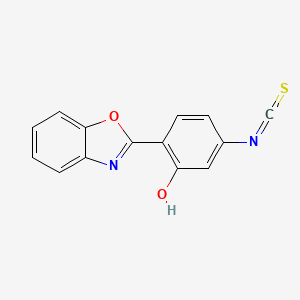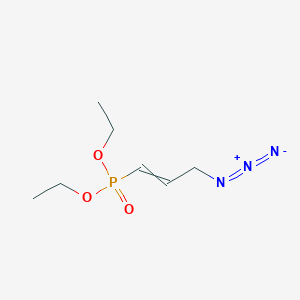
Diethyl (3-azidoprop-1-en-1-yl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (3-azidoprop-1-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of an azido group and a phosphonate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (3-azidoprop-1-en-1-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate azidoalkene precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. The reaction conditions often require the use of a base, such as sodium hydride, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (3-azidoprop-1-en-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro or nitroso derivatives.
Reduction: Reduction of the azido group can yield amines or amides.
Substitution: The phosphonate ester can participate in nucleophilic substitution reactions, leading to the formation of new carbon-phosphorus bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like alkoxides, amines, and thiols can react with the phosphonate ester under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azido group can yield nitro derivatives, while reduction can produce primary amines .
Aplicaciones Científicas De Investigación
Diethyl (3-azidoprop-1-en-1-yl)phosphonate has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor to bioactive molecules, including antiviral and anticancer agents.
Materials Science: It is used in the development of novel materials with unique properties, such as flame retardants and plasticizers.
Mecanismo De Acción
The mechanism of action of diethyl (3-azidoprop-1-en-1-yl)phosphonate involves its ability to undergo various chemical transformations. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The phosphonate ester can act as a nucleophile or electrophile, depending on the reaction conditions, enabling the formation of diverse chemical structures .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl (3-aminopropyl)phosphonate: Similar in structure but contains an amino group instead of an azido group.
Diethyl (3,3,3-trifluoroprop-1-yn-1-yl)phosphonate: Contains a trifluoropropyl group, offering different reactivity and properties.
Uniqueness
Diethyl (3-azidoprop-1-en-1-yl)phosphonate is unique due to the presence of the azido group, which imparts distinct reactivity and potential for click chemistry applications. This makes it a valuable compound for the synthesis of complex molecules and materials .
Propiedades
Número CAS |
651716-46-0 |
|---|---|
Fórmula molecular |
C7H14N3O3P |
Peso molecular |
219.18 g/mol |
Nombre IUPAC |
3-azido-1-diethoxyphosphorylprop-1-ene |
InChI |
InChI=1S/C7H14N3O3P/c1-3-12-14(11,13-4-2)7-5-6-9-10-8/h5,7H,3-4,6H2,1-2H3 |
Clave InChI |
UNWWWNQXMBUREE-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C=CCN=[N+]=[N-])OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(Pentane-1,5-diyl)bis[4-(4-methoxyphenyl)oxetane]](/img/structure/B12528893.png)
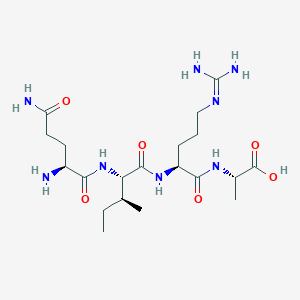
![Methyl [1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetate](/img/structure/B12528902.png)
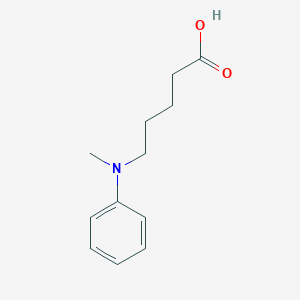
![2-[(2-methylpropan-2-yl)oxy]-5,6-dihydro-4H-1,3-oxazine;hydrobromide](/img/structure/B12528904.png)
![1-(2-Pyridyl)-3-[(1R)-1-phenyl-1-methoxyethyl]-5-methyl-1H-pyrazole](/img/structure/B12528907.png)


![3-[(2S)-2-Hydroxybutyl]-1H-2-benzopyran-1-one](/img/structure/B12528932.png)
![3-[Bis(2-chloroethyl)aminomethyl]-5-[(2-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12528935.png)
![6-[(4-Chlorophenyl)iminomethyl]pyridine-2-carbonitrile](/img/structure/B12528942.png)
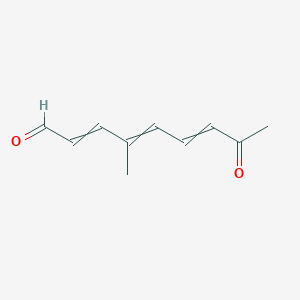
![7-Methyl-3-(4-(2-methyl-5-(1H-tetrazol-5-yl)-1H-pyrrol-1-yl)benzyl)-2-propyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12528967.png)
